![molecular formula C15H29Al B12594117 Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane CAS No. 651301-79-0](/img/structure/B12594117.png)
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane is an organoaluminum compound characterized by the presence of aluminum bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane typically involves the reaction of aluminum alkyls with alkenes. One common method is the hydroalumination of alkenes using dimethylaluminum chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include temperatures ranging from -78°C to room temperature and the use of solvents such as toluene or hexane.
Industrial Production Methods
Industrial production of this compound involves large-scale hydroalumination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides.
Reduction: Can be reduced to form aluminum hydrides.
Substitution: Participates in substitution reactions where the aluminum atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Aluminum hydrides.
Substitution: Various organoaluminum compounds with different functional groups.
Scientific Research Applications
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroalumination reactions to form carbon-aluminum bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with organic molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its catalytic properties.
Mechanism of Action
The mechanism of action of Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane involves the formation of stable carbon-aluminum bonds. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Dimethylaluminum chloride: A common reagent in organic synthesis with similar reactivity.
Trimethylaluminum: Another organoaluminum compound used in various chemical reactions.
Diethylaluminum chloride: Used in polymerization reactions and as a catalyst.
Uniqueness
Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with organic molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
651301-79-0 |
|---|---|
Molecular Formula |
C15H29Al |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
dimethyl(2-prop-2-enyldec-1-enyl)alumane |
InChI |
InChI=1S/C13H23.2CH3.Al/c1-4-6-7-8-9-10-12-13(3)11-5-2;;;/h3,5H,2,4,6-12H2,1H3;2*1H3; |
InChI Key |
RRJIKCQTYDLBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C[Al](C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


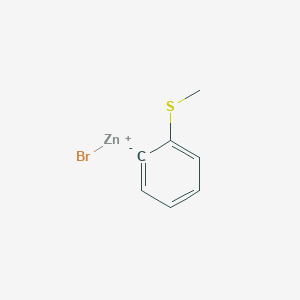
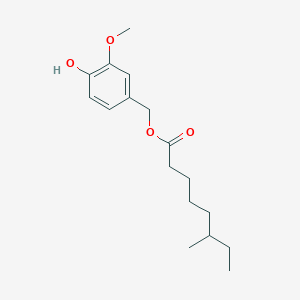
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
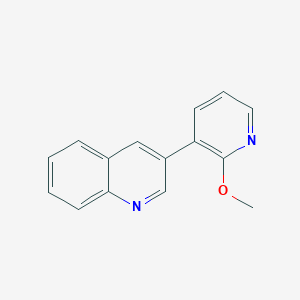
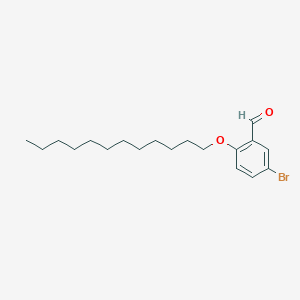
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
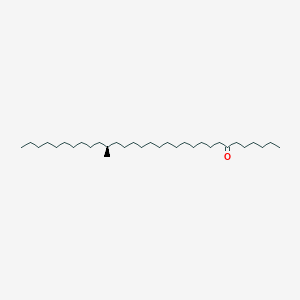
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
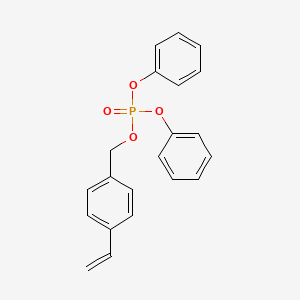
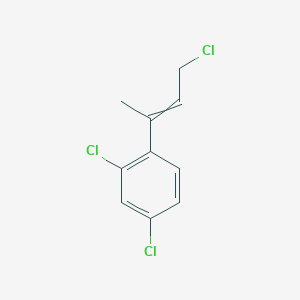
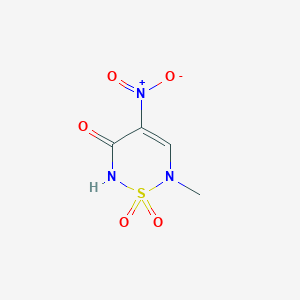
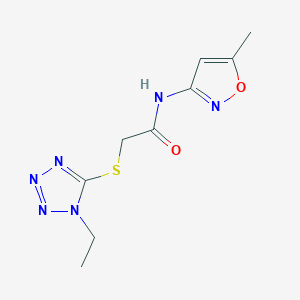
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
